(2R)-2-aminohex-5-ynoic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminohex-5-ynoic Acid can be achieved through various synthetic routes. One common method involves the use of propargyl bromide and glycine derivatives . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity . The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminohex-5-ynoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo-5-hexynoic acid.
Reduction: Reduced forms like 2-amino-5-hexenoic acid or 2-aminohexanoic acid.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(2R)-2-aminohex-5-ynoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-aminohex-5-ynoic Acid involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-2-Amino-4-hydroxy-5-hexynoic acid: Similar structure but with an additional hydroxyl group.
2-Amino-5-hexynoic acid: The racemic mixture of the compound.
Uniqueness
(2R)-2-aminohex-5-ynoic Acid is unique due to its specific stereochemistry and the presence of both an amino group and a triple bond in its structure . This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing chiral drugs and materials .
Properties
IUPAC Name |
(2R)-2-aminohex-5-ynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGJGNWMYSYORS-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447532 |
Source
|
Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211054-02-3 |
Source
|
Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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